2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one
CAS No.: 1256037-42-9
Cat. No.: VC15739434
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256037-42-9 |
|---|---|
| Molecular Formula | C16H12FNO3 |
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-2-4-10(17)5-3-9/h2-8,20H,1H3,(H,18,19) |
| Standard InChI Key | UOPKGFNWBHSULD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s IUPAC name, 2-(4-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one, reflects its core quinoline scaffold substituted with hydroxyl, methoxy, and fluorophenyl groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1256037-42-9 |
| Molecular Formula | C₁₆H₁₂FNO₃ |
| Molecular Weight | 285.27 g/mol |
| SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)O |
| InChI Key | UOPKGFNWBHSULD-UHFFFAOYSA-N |
The planar quinoline nucleus enables π-π stacking interactions with biological targets, while the fluorine atom at the phenyl ring’s para position introduces electron-withdrawing effects that may modulate electronic properties and bioavailability .
Spectroscopic Characterization
Structural elucidation typically employs:
-
NMR Spectroscopy: Protons on the quinoline ring (e.g., H-3, H-5) resonate between δ 6.5–8.5 ppm, with the methoxy group appearing as a singlet near δ 3.9 ppm.
-
Mass Spectrometry: The molecular ion peak at m/z 285.27 confirms the molecular weight, with fragmentation patterns revealing cleavage at the C-4 ketone and fluorophenyl linkage.
Synthesis and Structural Optimization
Synthetic Routes
While explicit details for this compound are unpublished, quinoline derivatives are commonly synthesized via:
-
Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions unsuitable for hydroxylated intermediates .
-
Friedländer Synthesis: Condensation of 2-aminobenzophenones with ketones, enabling regioselective introduction of substituents .
-
Post-Functionalization: Methoxy and fluorophenyl groups may be added through nucleophilic aromatic substitution or Suzuki-Miyaura coupling after constructing the quinoline core.
Structural Modifications
Comparative studies on analogous quinolones highlight critical structure-activity relationships (SAR):
-
Fluorine Position: Meta-fluorophenyl analogs (e.g., 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, CAS: 1256037-41-8) exhibit reduced antibacterial activity compared to para-substituted derivatives, suggesting positional sensitivity in target engagement .
-
Methoxy Group: The 6-methoxy substituent may hinder cytochrome P450 metabolism, prolonging half-life in vivo .
Biological Activities and Mechanisms
Antimicrobial Activity
Fluorinated quinolones disrupt bacterial cell division by targeting FtsZ GTPase, a protein critical for cytokinesis. For example, 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid inhibits Staphylococcus aureus with MIC values of 0.125–8 µg/mL . The 4-fluorophenyl moiety in this compound may similarly enhance binding to bacterial LptA proteins.
Anti-Inflammatory and Analgesic Effects
Tetrazolo[1,5-a]quinoline derivatives reduce carrageenan-induced edema in rodent models by suppressing COX-2 and TNF-α production. The methoxy group at C-6 likely contributes to membrane permeability, facilitating intracellular accumulation .
Comparative Analysis with Structural Analogs
The para-fluorophenyl configuration in 2-(4-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one may optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in HIV-1 integrase inhibitors .
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2 and PAMPA assays.
-
Target Identification: Perform molecular docking studies against cancer-related kinases (e.g., EGFR, VEGFR2) and bacterial FtsZ.
-
In Vivo Efficacy: Evaluate toxicity and tumor suppression in xenograft models, prioritizing cancers with high folate receptor expression (quinolines target folate pathways) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume